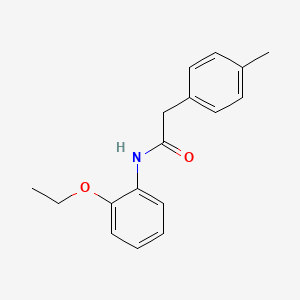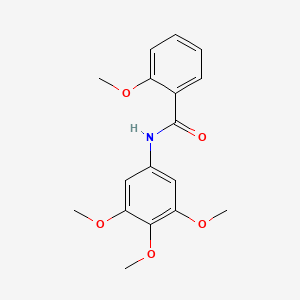
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. This compound was first synthesized in the early 1990s and has since been used to study the mechanism of action of various drugs and their effects on the body.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves its binding to the mu-opioid receptor and blocking the effects of opioids on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a competitive antagonist of the mu-opioid receptor, meaning that it competes with opioids for binding to the receptor. This results in the blocking of the analgesic effects of opioids.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to have several biochemical and physiological effects on the body. Studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can block the analgesic effects of opioids, reduce the development of tolerance to opioids, and reduce the effects of opioids on the immune system. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been found to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it an ideal tool for studying the effects of opioids on the body. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its relatively short half-life, which can make it difficult to study the long-term effects of opioids on the body.
Direcciones Futuras
There are several future directions for the use of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in scientific research. One area of research is the development of new drugs that target the mu-opioid receptor and have fewer side effects than traditional opioids. Another area of research is the study of the effects of opioids on the immune system and the development of new treatments for inflammatory diseases. Finally, N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide may have potential therapeutic applications in the treatment of addiction and withdrawal symptoms associated with opioid use.
Métodos De Síntesis
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide involves several steps, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with thioacetic acid, followed by the reaction of the resulting product with 2-bromothiophene. The final step involves the reaction of the intermediate product with acryloyl chloride to yield N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide.
Aplicaciones Científicas De Investigación
N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been used in several scientific research studies, including the study of opioid receptors and their effects on the body. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been found to be a potent antagonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been used to study the effects of opioids on the immune system and the development of tolerance to opioids.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-13-9-12(14(20-2)8-11(13)16)17-15(18)6-5-10-4-3-7-21-10/h3-9H,1-2H3,(H,17,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWAJEXXDVYJSN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CS2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5713884.png)

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)

![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

